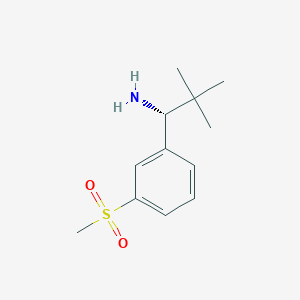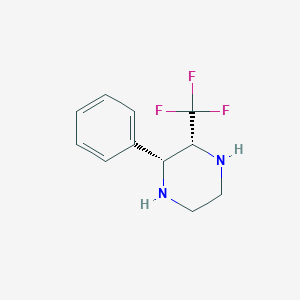
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a compound that belongs to the indene family. Indenes are bicyclic organic compounds that consist of a benzene ring fused to a cyclopentene ring. This specific compound is characterized by the presence of an amino group at the first position, a bromine atom at the fourth position, and a carboxylic acid group at the first position of the indene ring system. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-indene-1-carboxylic acid followed by the introduction of an amino group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source under basic conditions .
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized indene derivatives .
Applications De Recherche Scientifique
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Amino-4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: The chlorine atom may confer different electronic and steric properties compared to bromine.
1-Amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: The fluorine atom’s smaller size and higher electronegativity can lead to different chemical and biological behavior.
Propriétés
Formule moléculaire |
C10H10BrNO2 |
|---|---|
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
1-amino-4-bromo-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
Clé InChI |
LHWOARVRKXVMSZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C1C(=CC=C2)Br)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)

![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)

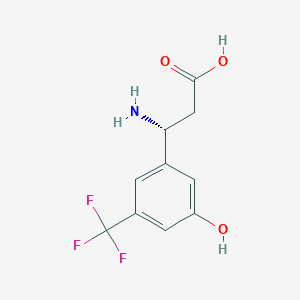

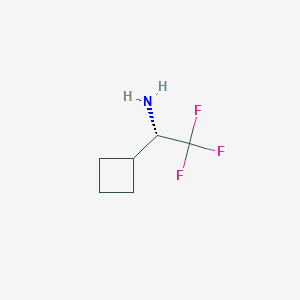
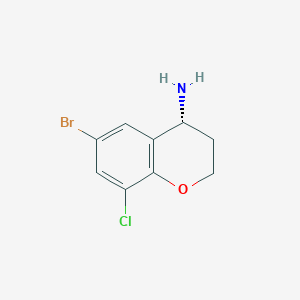
![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)
